molecular formula C11H14I2N2O2 B14705659 Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide CAS No. 24022-29-5

Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide

Cat. No.: B14705659
CAS No.: 24022-29-5
M. Wt: 460.05 g/mol
InChI Key: CYQSOCXUMCBCOC-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isobutoxy group The carboxyl group of benzoic acid is converted into a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide typically involves multiple steps:

    Iodination: The starting material, benzoic acid, undergoes iodination to introduce iodine atoms at positions 3 and 5. This can be achieved using iodine and an oxidizing agent such as nitric acid.

    Isobutoxylation: The iodinated benzoic acid is then reacted with isobutyl alcohol in the presence of a catalyst to introduce the isobutoxy group at position 4.

    Hydrazide Formation: Finally, the carboxyl group of the modified benzoic acid is converted into a hydrazide group by reacting with hydrazine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group into an amine group.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the hydrazide group.

    Reduction: Amine derivatives.

    Substitution: Compounds with various functional groups replacing the iodine atoms.

Scientific Research Applications

Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The isobutoxy group can modulate the compound’s solubility and stability, influencing its overall activity.

Comparison with Similar Compounds

    Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Similar structure but with hydroxyl and methoxy groups instead of iodine and isobutoxy groups.

    Benzoic acid, 2-hydroxy-3,5-diiodo-: Similar iodination pattern but with a hydroxyl group instead of an isobutoxy group.

Uniqueness: Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is unique due to the presence of both iodine atoms and the isobutoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

24022-29-5

Molecular Formula

C11H14I2N2O2

Molecular Weight

460.05 g/mol

IUPAC Name

3,5-diiodo-4-(2-methylpropoxy)benzohydrazide

InChI

InChI=1S/C11H14I2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16)

InChI Key

CYQSOCXUMCBCOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1I)C(=O)NN)I

Origin of Product

United States

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